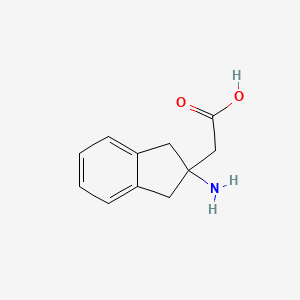

2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid

Description

Molecular Geometry and Stereochemical Configuration

The molecular architecture of 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid is characterized by a distinctive bicyclic framework that constrains the conformational space available to the molecule. The compound features a 2,3-dihydro-1H-indene core structure where the amino acid moiety is directly attached to the saturated carbon of the five-membered ring. This structural arrangement creates a quaternary carbon center that serves as the sole stereogenic center in the molecule, leading to the existence of two distinct enantiomers.

The (2R)-configuration of this compound has been extensively characterized, with the stereochemistry defined by the specific spatial arrangement of substituents around the chiral center. Chemical databases indicate that this enantiomer is also referred to as D-2-indanylglycine, following conventional amino acid nomenclature. The corresponding (2S)-enantiomer represents the L-form of this constrained amino acid analog. The rigid bicyclic structure significantly restricts the rotational freedom typically observed in linear amino acids, resulting in a more defined three-dimensional conformation.

Computational analyses have revealed that the indene moiety adopts a nearly planar configuration for the aromatic ring, while the saturated five-membered ring exists in an envelope conformation. The amino and carboxyl functional groups extend from the bicyclic core in a manner that positions them for potential intramolecular interactions. The dihedral angles between the aromatic system and the amino acid backbone remain relatively constrained compared to flexible amino acid analogs, contributing to the compound's unique conformational properties.

| Stereochemical Parameter | (2R)-Configuration | (2S)-Configuration |

|---|---|---|

| CAS Registry Number | 181227-46-3 | Not specified |

| Alternative Name | D-2-indanylglycine | L-2-indanylglycine |

| Molecular Weight | 191.23 g/mol | 191.23 g/mol |

| Chiral Center Configuration | R | S |

Properties

IUPAC Name |

2-(2-amino-1,3-dihydroinden-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-11(7-10(13)14)5-8-3-1-2-4-9(8)6-11/h1-4H,5-7,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBBNTKAGQQNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection and Derivatization of 2-Aminoindane

Step (i): Formation of N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

The amino group of 2-aminoindane is reacted with ethyl trifluoroacetate under controlled temperature conditions (preferably 0 °C to 35 °C) in organic solvents such as esters of acetic acid (e.g., isopropyl acetate, ethyl acetate) or solvents like toluene, tetrahydrofuran, or dimethylformamide. This step yields a trifluoroacetamide intermediate which protects the amino group and facilitates subsequent transformations.

Solvent and Temperature Conditions

Parameter Preferred Conditions Solvent Isopropyl acetate, ethyl acetate, toluene Temperature Range -10 °C to 100 °C (optimal 0 °C to 35 °C) -

The intermediate can be purified by crystallization or filtration techniques to remove impurities, ensuring high purity for subsequent reactions.

Electrophilic Substitution on the Indane Ring

The trifluoroacetamide intermediate undergoes acetylation using acetyl halides (e.g., acetyl chloride) in the presence of Lewis acids such as aluminum chloride. This Friedel-Crafts type acylation occurs at low temperatures (0-5 °C) in dichloromethane solvent, producing acetylated indane derivatives.

-

Reagent Quantity (Example) Conditions Aluminum chloride 0.765 mole 20-25 °C, then cooled to 0-5 °C Acetyl chloride 0.917 mole Added over 20 min at 0-5 °C Solvent Dichloromethane 280 mL After reaction, the mixture is warmed to room temperature, and heptane is added to precipitate the product, which is then filtered and washed to remove residual reagents and byproducts.

Additional Synthetic Considerations and Research Findings

Solvent Systems and Reaction Media

The choice of solvent critically influences reaction rates and yields. Esters of acetic acid (e.g., isopropyl acetate) are preferred for initial steps due to their ability to dissolve reactants and moderate reaction conditions.

-

Maintaining low to moderate temperatures (0 °C to 35 °C) during the protection and acetylation steps prevents side reactions and decomposition of sensitive intermediates.

-

Conventional purification methods such as crystallization, filtration with suction through polypropylene filter paper, and washing with dilute additives (e.g., Stadis-450 in heptane) are employed to isolate clean intermediates and final products.

-

Gradual warming of reaction mixtures and controlled addition of reagents (e.g., acetyl chloride over 20 minutes) have been found to optimize yields and reproducibility.

Summary Table of Key Preparation Steps

| Step No. | Reaction Description | Reagents & Conditions | Solvent(s) | Temperature Range | Notes |

|---|---|---|---|---|---|

| 1 | Protection of 2-aminoindane | Ethyl trifluoroacetate | Isopropyl acetate, ethyl acetate, toluene, THF, DMF | -10 °C to 100 °C (opt. 0-35 °C) | Formation of trifluoroacetamide |

| 2 | Electrophilic acetylation (Friedel-Crafts) | Acetyl chloride, aluminum chloride | Dichloromethane | 0-5 °C initially, then 20-25 °C | Lewis acid catalysis |

| 3 | Isolation and purification | Heptane precipitation, filtration, washing | Heptane | Room temperature | Removal of impurities |

| 4 | Hydrolysis and amination (final functionalization) | Hydrolytic and amination reagents (acid/base) | Variable | Variable | Conversion to aminoacetic acid |

Chemical Reactions Analysis

Types of Reactions: 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base like pyridine.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Overview

2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid, also known as indene-based amino acid, has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This compound is characterized by an indene moiety, which is known to contribute to a variety of biological activities, including antibacterial and antifungal properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to indene derivatives. The Minimum Inhibitory Concentration (MIC) values for various pathogens indicate the potential efficacy of this compound:

| Pathogen | MIC (mg/mL) | Activity Observed |

|---|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 | Complete death within 8 hours |

| Escherichia coli | 0.0039 - 0.025 | Complete death within 8 hours |

These findings suggest that the indene-based structure of this compound may exhibit potent antibacterial effects against common pathogens .

Antifungal Activity

The antifungal properties of this compound are also noteworthy. Comparative studies have shown activity against several fungal strains, as indicated in the table below:

| Fungal Strain | MIC (µM) | Activity Observed |

|---|---|---|

| Candida albicans | 16.69 - 78.23 | Moderate to good activity |

| Fusarium oxysporum | 56.74 - 222.31 | Moderate activity |

These results indicate the potential for this compound in antifungal applications .

Structural Characteristics

The molecular formula of this compound is C11H13NO2, with a molecular weight of 227.69 g/mol. Its structural features include:

- IUPAC Name : 2-(2-amino-1,3-dihydroinden-2-yl)acetic acid

- CAS Number : 2228094-72-0

- InChI Key : BUBBNTKAGQQNKW-UHFFFAOYSA-N

These structural characteristics contribute to its biological activity and make it a subject of interest in medicinal chemistry .

Antimicrobial Studies

A study published in MDPI examined various alkaloids and their effects on bacterial strains, noting that structural modifications can significantly enhance antimicrobial efficacy. This suggests that similar modifications in the indene derivatives could lead to improved biological activities .

Indene Derivatives Research

Research on indene derivatives has shown that modifications at specific positions can lead to enhanced biological activities such as anti-inflammatory and antitumor effects. This highlights the versatility of the indene structure in medicinal chemistry .

Mechanism of Action

The mechanism by which 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid exerts its effects is primarily through its interaction with biological molecules. The amino group can form hydrogen bonds with proteins, influencing their structure and function. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-((2,3-Dihydro-1H-inden-2-yl)amino)acetic acid

- Molecular Formula: C₁₁H₁₃NO₂ (same as target compound).

- Key Difference: The amino group is directly attached to the indene ring via a single bond, lacking the acetic acid side chain’s stereochemical complexity.

- Applications: Limited pharmacological data, but structural simplicity may reduce metabolic stability compared to the target compound .

(6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic Acid Derivatives

- Molecular Formula: C₁₂H₁₂ClNO₂ (e.g., compound 6y in ).

- Key Difference : A chloro substituent at the 6-position of the indene ring enhances anti-inflammatory activity but introduces hepatotoxicity at high doses (ED₃₀ = 6.45 mg/kg; toxic at 100 mg/kg) .

- Activity : Superior residual anti-inflammatory action compared to indomethacin but fails in secondary inflammation models .

Boc-Protected Derivatives (e.g., Boc-D-Igl-OH)

- Molecular Formula: C₁₆H₂₁NO₄ (Boc group adds C₅H₈O₂).

- Key Difference : The tert-butoxycarbonyl (Boc) group protects the amine, improving solubility and stability for peptide synthesis.

- Safety : Classified as harmful if swallowed (H302) and irritant to skin/eyes (H315/H319) .

Pharmacological and Toxicological Profiles

- Safety Notes: The target compound’s S-enantiomer (CAS 181227-47-4) carries warnings for respiratory irritation (H335), while its Boc-protected variant requires handling under inert atmospheres .

Physicochemical Properties

Biological Activity

Overview

2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid, also known as indanyl-glycine, is an organic compound characterized by its unique indane structure combined with amino and carboxylic acid functional groups. This compound has garnered attention for its potential biological activities, particularly in neuropharmacology and antimicrobial applications. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 191.23 g/mol. Its structure features an indane ring system fused with an amino-acetic acid moiety, providing it with both hydrophobic and hydrophilic characteristics that facilitate interactions with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 191.23 g/mol |

| CAS Number | 16655-90-6 |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially acting as a modulator for receptors involved in mood regulation and cognitive functions. Preliminary studies suggest it could exhibit antidepressant or neuroprotective properties due to these interactions .

- Enzyme Interaction : The amino group can form hydrogen bonds with proteins, while the carboxylic acid group may engage in ionic interactions, stabilizing the binding to molecular targets and modulating biochemical pathways.

- Antimicrobial Activity : Research indicates that derivatives of this compound have demonstrated antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities are comparable to those of established antimicrobial agents .

Neuropharmacological Studies

Recent investigations into the neuropharmacological effects of this compound have highlighted its potential as a therapeutic agent:

- Case Study : A study examining the effects on mood-regulating neurotransmitters found that the compound enhanced serotonin levels in animal models, suggesting a possible mechanism for its antidepressant effects.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

This table summarizes findings from various studies indicating that derivatives of the compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the key structural features and physicochemical properties of 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid, and how are they characterized experimentally?

- Methodological Answer : Structural characterization requires NMR spectroscopy (¹H/¹³C) to confirm the indene backbone and acetic acid moiety. Mass spectrometry (MS) validates molecular weight (theoretical ~233.3 g/mol for C₁₁H₁₃NO₂). X-ray crystallography (if crystalline) resolves stereochemistry, as demonstrated for structurally related indene derivatives in single-crystal studies . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and melting points. For analogs like (S)-Boc-protected indene derivatives, CAS 181227-47-4 (C₁₆H₂₁NO₄, MW 291.34 g/mol) highlights the importance of chiral centers in property determination .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer : Synthesis typically involves refluxing indene precursors with amino-acetic acid derivatives in acetic acid, using sodium acetate as a catalyst. For example, analogous indole-acetic acid derivatives are synthesized via condensation of formyl-indole intermediates with thiazolone derivatives under acidic reflux conditions . Protecting groups (e.g., tert-butoxycarbonyl, Boc) may stabilize reactive amines during synthesis, as seen in CAS 181227-47-4 .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound for pharmacological studies?

- Methodological Answer : Chiral chromatography (e.g., HPLC with chiral stationary phases) separates enantiomers. For Boc-protected analogs (e.g., (S)-enantiomer in CAS 181227-47-4), enzymatic resolution or asymmetric synthesis using chiral catalysts may enhance purity . Circular dichroism (CD) or optical rotation measurements validate enantiomeric excess.

Q. What analytical strategies resolve contradictory data in impurity profiling of synthetic batches?

- Methodological Answer : Use HPLC-MS/MS to identify impurities (e.g., deaminated byproducts or unreacted precursors). 2D NMR (e.g., COSY, HSQC) differentiates structurally similar contaminants. For example, Sigma-Aldrich’s disclaimer on impurity confirmation in indene derivatives emphasizes third-party validation via independent analytical labs .

Q. How can the compound’s stability under varying pH and temperature conditions be evaluated for formulation studies?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via UV-Vis spectroscopy (absorbance changes) and LC-MS (mass shifts). Analogous indene-carboxylic acids (e.g., 2,3-dihydro-1H-indene-2-carboxylic acid) show sensitivity to hydrolysis, necessitating inert storage conditions .

Q. What computational methods predict the compound’s reactivity in biological systems or catalytic applications?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking simulates interactions with enzymes (e.g., amino acid dehydrogenases), leveraging PubChem’s computational data for analogous dipeptides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.